{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid
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Overview
Description
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrazole ring and a morpholine moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The tetrazole ring and morpholine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
C10H17N5O3 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[5-[(2,6-dimethylmorpholin-4-yl)methyl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H17N5O3/c1-7-3-14(4-8(2)18-7)5-9-11-12-13-15(9)6-10(16)17/h7-8H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
MKUVHPKTZNXZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NN=NN2CC(=O)O |
Origin of Product |
United States |
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